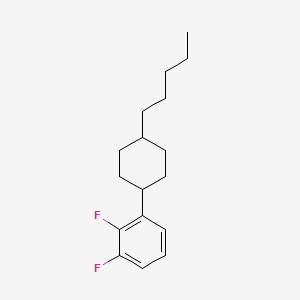
1,2-difluoro-3-(4-pentylcyclohexyl)benzene
描述
1,2-difluoro-3-(4-pentylcyclohexyl)benzene is an organic compound with the molecular formula C18H27F2 It is a derivative of cyclohexane, where the phenyl group is substituted with two fluorine atoms at the 2 and 3 positions, and a pentyl group is attached to the cyclohexane ring
属性
分子式 |
C17H24F2 |
|---|---|
分子量 |
266.37 g/mol |
IUPAC 名称 |
1,2-difluoro-3-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C17H24F2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(18)17(15)19/h5,7-8,13-14H,2-4,6,9-12H2,1H3 |
InChI 键 |
CLQUSRBWROFWKH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CCC(CC1)C2=C(C(=CC=C2)F)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-difluoro-3-(4-pentylcyclohexyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Reagents: Boronic acid or boronate esters
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1,2-difluoro-3-(4-pentylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3)
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1,2-difluoro-3-(4-pentylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1,2-difluoro-3-(4-pentylcyclohexyl)benzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The exact pathways and targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Pentyl-(3,4-difluorophenyl)cyclohexane
- 4-Pentyl-(2,4-difluorophenyl)cyclohexane
- 4-Pentyl-(2,3-dichlorophenyl)cyclohexane
Uniqueness
1,2-difluoro-3-(4-pentylcyclohexyl)benzene is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of the pentyl group also contributes to its distinct properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


